molecular formula C18H17N3O3 B2660858 3-[(E)-2-Cyano-3-(cyclopentylamino)-3-oxoprop-1-enyl]-1H-indole-6-carboxylic acid CAS No. 2173619-23-1

3-[(E)-2-Cyano-3-(cyclopentylamino)-3-oxoprop-1-enyl]-1H-indole-6-carboxylic acid

Cat. No. B2660858
M. Wt: 323.352
InChI Key: VEQMDZOTZMTGAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

  • Melting Point : Approximately °C.
  • Stability : Sensitive to light and moisture; store at room temperature .

Safety And Hazards

  • Hazard Statements : May cause skin and eye irritation .

Future Directions

: Enamine: 3-(cyclopentylamino)pyridazine-4-carboxylic acid : Optimizing Apricot Yield and Quality : Analysis and early detection of failing automotive lithium-ion batteries

properties

IUPAC Name

3-[(E)-2-cyano-3-(cyclopentylamino)-3-oxoprop-1-enyl]-1H-indole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c19-9-12(17(22)21-14-3-1-2-4-14)7-13-10-20-16-8-11(18(23)24)5-6-15(13)16/h5-8,10,14,20H,1-4H2,(H,21,22)(H,23,24)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQMDZOTZMTGAM-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=CC2=CNC3=C2C=CC(=C3)C(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)NC(=O)/C(=C/C2=CNC3=C2C=CC(=C3)C(=O)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(E)-2-Cyano-3-(cyclopentylamino)-3-oxoprop-1-enyl]-1H-indole-6-carboxylic acid

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